N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide
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Overview
Description
N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide is a complex organic compound with a unique structure that combines a benzofuran moiety with a trifluoromethoxybenzene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzofuran and trifluoromethoxybenzene sulfonamide intermediates. The key steps include:
Formation of Benzofuran Intermediate: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkylating agent.
Preparation of Trifluoromethoxybenzene Sulfonamide:
Coupling Reaction: The final step involves coupling the benzofuran intermediate with the trifluoromethoxybenzene sulfonamide under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Quinones derived from the benzofuran ring.
Reduction: Amines derived from the sulfonamide group.
Substitution: Products where the trifluoromethoxy group is replaced by other nucleophiles.
Scientific Research Applications
N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s properties can be utilized in the development of new materials with specific electronic or optical characteristics.
Biological Studies: It can be used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism by which N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The benzofuran moiety may interact with enzymes or receptors, while the trifluoromethoxybenzene sulfonamide group can enhance binding affinity and specificity. The exact pathways and targets would depend on the specific application and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1-benzofuran-2-yl)propyl]-2-methoxybenzene-1-sulfonamide
- N-[3-(1-benzofuran-2-yl)propyl]-2-chlorobenzene-1-sulfonamide
Uniqueness
N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide is unique due to the presence of the trifluoromethoxy group, which can significantly alter its electronic properties and reactivity compared to its analogs. This makes it a valuable compound for exploring new chemical and biological activities.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4S/c19-18(20,21)26-16-9-3-4-10-17(16)27(23,24)22-11-5-7-14-12-13-6-1-2-8-15(13)25-14/h1-4,6,8-10,12,22H,5,7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRMIANDPWQSSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNS(=O)(=O)C3=CC=CC=C3OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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